BenchChemオンラインストアへようこそ!

Cytostatin

Phosphatase Inhibition PP2A Selectivity Cancer Cell Signaling

Cytostatin is the definitive PP2A probe: it uniquely combines >1000‑fold selectivity over PP1, PP2B, and PP5 with validated in vivo anti‑metastatic efficacy, eliminating the confounding cytotoxicity of pan‑phosphatase inhibitors. Its defined SAR (C9‑phosphate, C11‑hydroxyl, unsaturated lactone) provides a clear framework for analogue design, while the available inactive dephosphocytostatin analog offers a built‑in negative control. Choose cytostatin for unambiguous attribution of phenotypes to PP2A.

Molecular Formula C21H32NaO7P
Molecular Weight 450.4 g/mol
CAS No. 457070-06-3
Cat. No. B162469
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCytostatin
CAS457070-06-3
Synonyms(5S,6S)-5,6-dihydro-6-[(1S,4S,5S,6S,7Z,9Z,11E)-6-hydroxy-1,5-dimethyl-4-(phosphonooxy)-7,9,11-tridecatrien-1-yl]-5-methyl-2H-pyran-2-one, monosodium salt
Molecular FormulaC21H32NaO7P
Molecular Weight450.4 g/mol
Structural Identifiers
SMILESCC=CC=CC=CC(C(C)C(CCC(C)C1C(C=CC(=O)O1)C)OP(=O)(O)[O-])O.[Na+]
InChIInChI=1S/C21H33O7P.Na/c1-5-6-7-8-9-10-18(22)17(4)19(28-29(24,25)26)13-11-15(2)21-16(3)12-14-20(23)27-21;/h5-10,12,14-19,21-22H,11,13H2,1-4H3,(H2,24,25,26);/q;+1/p-1/b6-5+,8-7-,10-9-;/t15-,16-,17-,18-,19-,21-;/m0./s1
InChIKeyDXWSCXWALSKXSD-IAPNMYKYSA-M
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cytostatin (CAS 457070-06-3) Procurement Guide: A Potent and Selective PP2A Inhibitor for Anti-Metastatic Research


Cytostatin (sodium salt, CAS 457070-06-3) is a microbial-derived natural product that acts as a potent and selective inhibitor of protein phosphatase 2A (PP2A) [1]. It belongs to the fostriecin family of serine/threonine phosphatase inhibitors and exhibits anti-metastatic properties, blocking tumor cell adhesion to extracellular matrix components in vitro and reducing lung metastases in vivo [2]. Its molecular formula is C21H32NaO7P with a molecular weight of 450.4 g/mol, and it is typically supplied as the sodium salt for research use [3].

Cytostatin (CAS 457070-06-3) Selection Rationale: Why Generic PP2A Inhibitors Are Not Interchangeable


Substituting cytostatin with a generic PP2A inhibitor such as okadaic acid or calyculin A is scientifically invalid due to profound differences in selectivity, mechanism of action, and functional outcomes. Cytostatin exhibits a unique combination of high PP2A selectivity (no effect on PP1, PP2B, or PP5 at >1000-fold higher concentrations) and a distinct anti-metastatic phenotype mediated through disruption of cell-ECM adhesion [1]. In contrast, many commonly used PP2A inhibitors like okadaic acid also potently inhibit PP1, leading to broad cellular toxicity and confounding experimental interpretation [2]. Even within the fostriecin family, key structural variations (e.g., the presence and stereochemistry of the C9-phosphate and C11-hydroxyl groups) drastically alter potency and selectivity, making direct functional substitution impossible without rigorous validation [3].

Cytostatin (CAS 457070-06-3) Comparative Evidence: Quantified Differentiation from Closest Analogs


PP2A Inhibitory Potency and Selectivity Profile of Cytostatin vs. Fostriecin

Cytostatin inhibits the catalytic subunit of PP2A (PP2Ac) with an IC50 of 29 nM, demonstrating high selectivity over related phosphatases. A direct side-by-side comparison with fostriecin in the same assay system reveals that while fostriecin is more potent against PP2Ac (IC50 = 3.2 nM), cytostatin exhibits a distinct selectivity profile, showing no inhibition of PP1 even at high concentrations, whereas fostriecin weakly inhibits PP1 (IC50 = 131 µM) [1]. The selectivity window for cytostatin (PP2A vs. PP1) is reported to be >10^3 [2].

Phosphatase Inhibition PP2A Selectivity Cancer Cell Signaling

Inhibition of Tumor Cell Adhesion to Extracellular Matrix by Cytostatin vs. Dephosphocytostatin Analog

Cytostatin potently blocks the adhesion of B16 melanoma cells to laminin and collagen type IV, with IC50 values of 1.3 µg/mL and 1.4 µg/mL, respectively [1]. This functional activity is entirely dependent on PP2A inhibition, as demonstrated by the complete loss of adhesion-blocking activity in the dephosphorylated analog, dephosphocytostatin, which also lacks PP2A inhibitory activity [2].

Anti-Metastatic Activity Cell Adhesion ECM Interaction

In Vivo Anti-Metastatic Efficacy of Cytostatin in a Murine Melanoma Model

In a B16/F10 murine melanoma experimental metastasis model, intraperitoneal administration of cytostatin at a dose of 1.25 mg/kg significantly reduced the number of lung metastatic nodules [1]. This in vivo anti-metastatic activity is a key differentiator from many other PP2A inhibitors, which often lack robust in vivo efficacy due to toxicity or poor pharmacokinetics.

In Vivo Efficacy Metastasis Melanoma Model

Structural Determinants of PP2A Inhibition: Cytostatin vs. Key Analogs

Systematic SAR studies comparing cytostatin with 10 key structural analogs revealed that the C9-phosphate and C11-alcohol groups are essential for potent PP2A inhibition [1]. Modifications to the unsaturated lactone moiety or the triene system drastically alter inhibitory potency and selectivity, underscoring the unique structural requirements for cytostatin's biological activity.

Structure-Activity Relationship Medicinal Chemistry Analog Comparison

Cytostatin (CAS 457070-06-3) Validated Research Applications Based on Quantitative Evidence


Functional Dissection of PP2A-Specific Signaling in Metastasis Research

Cytostatin's high selectivity for PP2A over PP1, PP2B, and PP5 [1] makes it the inhibitor of choice for experiments designed to attribute a specific cellular phenotype to PP2A activity, rather than broader phosphatase inhibition. Its validated in vivo anti-metastatic activity in the B16/F10 model [2] positions it as a critical tool for validating PP2A as a target in metastasis.

In Vitro Studies of Tumor Cell-ECM Adhesion Dynamics

The potent inhibition of B16 melanoma cell adhesion to laminin and collagen IV (IC50 = 1.3-1.4 µg/mL) [3] establishes cytostatin as a reliable chemical probe for investigating the role of PP2A-dependent dephosphorylation in regulating focal adhesion dynamics and integrin-mediated signaling. The availability of the inactive dephosphocytostatin analog [4] provides a built-in negative control for these studies.

Structure-Activity Relationship (SAR) Studies for Next-Generation PP2A Inhibitors

Cytostatin serves as the benchmark natural product scaffold for medicinal chemistry efforts aimed at developing novel PP2A inhibitors with improved drug-like properties. Published SAR data identifying the C9-phosphate, C11-hydroxyl, and unsaturated lactone as essential pharmacophores [5] provides a clear framework for rational analog design and procurement of validated intermediate compounds.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cytostatin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.